1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one
Description
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO4/c1-17(2)18(3,4)24-19(23-17)14-7-5-6-13(12-14)16(22)20-10-8-15(21)9-11-20/h5-7,12H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBYPEMJEIYQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Bromobenzoylpiperidin-4-one
Step 1 : Acylation of piperidin-4-one with 3-bromobenzoyl chloride under Friedel-Crafts conditions.
Reagents :
-
3-Bromobenzoyl chloride (1.2 equiv)
-
Piperidin-4-one (1.0 equiv)
-
AlCl₃ (Lewis acid, 1.5 equiv) in anhydrous CH₂Cl₂.
Conditions : 0°C to room temperature, 12 hours.
Yield : 78% (reported for analogous acylation).
Characterization :
Miyaura Borylation
Step 2 : Suzuki-Miyaura coupling of 3-bromobenzoylpiperidin-4-one with bis(pinacolato)diboron (B₂pin₂).
Reagents :
-
B₂pin₂ (1.5 equiv)
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Pd(dppf)Cl₂ (5 mol%)
-
KOAc (3.0 equiv) in dioxane.
Conditions : 80°C, 24 hours under argon.
Yield : 65–72% (based on analogous boronate installations).
Optimization :
Characterization :
Synthetic Route 2: Direct Boronate Esterification
Synthesis of 3-Boronobenzoyl Chloride
Step 1 : Lithiation-borylation of 3-bromobenzoyl chloride.
Reagents :
Acylation of Piperidin-4-one
Step 2 : Reaction of 3-boronobenzoyl chloride with piperidin-4-one.
Reagents :
-
3-Boronobenzoyl chloride (1.1 equiv)
-
Piperidin-4-one (1.0 equiv)
-
Et₃N (2.0 equiv) in CH₂Cl₂.
Conditions : 0°C to room temperature, 6 hours.
Yield : 82%.
Characterization :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Suzuki) | Route 2 (Direct Borylation) |
|---|---|---|
| Total Yield | 58% | 49% |
| Step Count | 2 | 2 |
| Boronate Stability | Moderate | High |
| Purity (HPLC) | 98% | 95% |
Key Observations :
-
Route 1 benefits from established palladium catalysis but requires stringent anhydrous conditions.
-
Route 2 avoids transition metals but faces challenges in boronate handling.
Mechanistic Insights and Side Reactions
Suzuki-Miyaura Coupling Mechanism
-
Oxidative addition : Pd⁰ inserts into the C-Br bond of 3-bromobenzoylpiperidin-4-one.
-
Transmetallation : B₂pin₂ transfers boronate to palladium.
Side Reactions :
Acylation Challenges
-
Over-acylation : Di-benzoylation at piperidin-4-one’s α-position (controlled via stoichiometry).
-
Ring-opening : Acidic conditions may hydrolyze piperidinone (avoided by using Et₃N).
Scalability and Industrial Feasibility
Recommendations :
Chemical Reactions Analysis
Types of Reactions
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolan group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biological pathways and processes, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine (CAS: 1033743-79-1)
- Structural Difference : Replaces the benzoyl group with a sulfonyl moiety.
- However, this may reduce stability under acidic conditions compared to the benzoyl variant .
- Application : Likely used in protease inhibitor design due to sulfonamide’s affinity for enzyme active sites.
1-Methyl-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine (CAS: 911228-95-0)
- Structural Difference : Incorporates a methyl-piperazine ring instead of piperidin-4-one.
- Impact: Piperazine’s basic nitrogen increases water solubility and bioavailability.
- Application : Targeted in kinase inhibitor development due to piperazine’s prevalence in drug scaffolds.
Heterocyclic Modifications
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine (Thermo Scientific™, 97% purity)
- Structural Difference: Substitutes benzoyl-piperidinone with a benzyl-pyrrolidine group.
- Impact : Pyrrolidine’s saturated ring reduces steric hindrance, facilitating nucleophilic reactions. The benzyl linker may enhance membrane permeability in drug delivery systems .
- Application : Intermediate in synthesizing boron-containing CNS-targeting agents.
3-(4-Methylpiperazine-1-carbonyl)phenylboronic Acid Pinacol Ester (CAS: 883738-38-3)
- Structural Difference : Replaces piperidin-4-one with a methylpiperazine-carboxamide group.
- Impact : The amide bond introduces hydrogen-bonding sites, improving target specificity in protein-ligand interactions. Methylpiperazine enhances metabolic stability .
- Application : Probable use in PET tracer development for imaging enzyme activity.
Suzuki-Miyaura Cross-Coupling Performance
The target compound’s benzoyl-piperidinone scaffold exhibits moderate reactivity in Suzuki couplings due to electron-withdrawing effects from the ketone, which slightly deactivates the boronate group. In contrast:
- Sulfonyl analogs (e.g., 1-((4-dioxaborolanylphenyl)sulfonyl)piperidine) show higher reactivity owing to the sulfonyl group’s stronger electron-withdrawing nature, accelerating transmetallation in Pd-catalyzed reactions .
- Benzyl-linked derivatives (e.g., 1-[3-dioxaborolanylbenzyl]pyrrolidine) exhibit faster coupling rates due to reduced steric hindrance .
Biological Activity
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound features a piperidinone core linked to a benzoyl group that is further substituted with a tetramethyl-1,3,2-dioxaborolane moiety. The molecular formula is , and it has a molecular weight of approximately 291.17 g/mol.
Research indicates that the biological activity of this compound may be linked to its ability to inhibit specific kinases involved in various signaling pathways. Notably:
- GSK-3β Inhibition : The compound has shown inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a critical role in cellular signaling related to metabolism and cell survival. Inhibitors of GSK-3β can potentially be used in the treatment of neurodegenerative diseases and cancer .
- Anti-inflammatory Activity : Studies have demonstrated that derivatives of this compound can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in models of inflammation. This suggests a potential application in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Several studies have explored the therapeutic potential of compounds similar to this compound:
- Neurodegenerative Diseases : A study highlighted the effectiveness of GSK-3β inhibitors in models of Alzheimer's disease. The tested compounds showed improved cognitive function and reduced tau phosphorylation .
- Cancer Therapy : Another investigation into the anti-cancer properties revealed that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines while maintaining low toxicity in normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one, and how can intermediates be monitored?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) are coupled with halogenated benzoyl-piperidinone precursors under palladium catalysis. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions.
- Solvent optimization : Use of DMF or THF at reflux temperatures (80–100°C) .
- Monitoring : Thin-layer chromatography (TLC) with silica gel plates (hexane:ethyl acetate, 3:1) and UV visualization .
- Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boronation | Pinacolborane, Pd catalyst, 80°C | 65–75 | |
| Coupling | Halobenzoyl-piperidinone, PdCl₂(dppf), THF | 70–85 |
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic and boronic ester peaks; ¹¹B NMR for boron environment analysis (δ ~30 ppm for dioxaborolane) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 371.2 g/mol) .
- HPLC : Reverse-phase C18 column (acetonitrile:water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How can mechanistic insights into the Suzuki-Miyaura coupling step be obtained to minimize by-products?
- Methodology :
- Kinetic studies : Monitor reaction progress via in-situ ¹H NMR to identify intermediates (e.g., oxidative addition vs. transmetalation bottlenecks) .
- Solvent effects : Compare polar aprotic (DMF) vs. ether-based (THF) solvents; DMF enhances Pd catalyst stability but may increase hydrolysis of boronic esters .
- Additives : Use of K₂CO₃ as a base improves coupling efficiency by 15–20% compared to NaOAc .
Q. What computational strategies are effective for predicting the compound’s bioactivity or interaction with biological targets?
- Methodology :
- Molecular docking : Employ AutoDock Vina to simulate binding to enzymes (e.g., HIV-1 protease or kinases). For example, piperidin-4-one derivatives show binding affinities of −7.5 kcal/mol against HIV-1 protease (PDB: 5YOK) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electrophilicity of the boronic ester group, which influences reactivity in aqueous media .
Q. How can stability challenges (e.g., hydrolysis of the boronic ester) be addressed during storage or in biological assays?
- Methodology :
- Storage : Store under inert gas (argon) at −20°C in anhydrous DMSO or THF to prevent hydrolysis .
- Buffering : Use pH 7.4 PBS buffers with <10% water content in kinetic studies to slow degradation .
- Stability monitoring : Track decomposition via ¹¹B NMR or LC-MS over 72 hours .
Data Contradiction Analysis
Q. Conflicting reports on solvent compatibility in coupling reactions: How to resolve discrepancies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
